Las 30538

Description

Properties

CAS No. |

145067-04-5 |

|---|---|

Molecular Formula |

C28H31F2NO2 |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

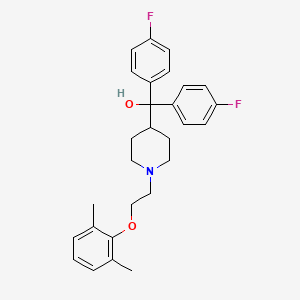

[1-[2-(2,6-dimethylphenoxy)ethyl]piperidin-4-yl]-bis(4-fluorophenyl)methanol |

InChI |

InChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3 |

InChI Key |

BIZCZAJFIUSFDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |

Appearance |

Solid powder |

Other CAS No. |

145067-04-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol LAS 30538 LAS-30538 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Las 30538 on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las 30538 is a potent and vascular-selective L-type voltage-gated Ca2+-channel blocker with significant vasodilator effects. Its mechanism of action in vascular smooth muscle cells centers on the inhibition of calcium influx, a critical step in the signaling cascade that governs muscle contraction. By blocking these channels, this compound effectively reduces intracellular calcium concentrations, leading to a decrease in the activity of calcium-dependent signaling pathways that ultimately results in vasorelaxation. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and the experimental methodologies used to elucidate the action of this compound on vascular smooth muscle.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary molecular target of this compound in vascular smooth muscle is the L-type voltage-gated calcium channel (CaV1.2). These channels play a pivotal role in regulating the influx of extracellular calcium into the smooth muscle cell upon membrane depolarization[1][2][3]. The influx of calcium is the initial trigger for a cascade of events leading to muscle contraction[4].

This compound, as a calcium channel antagonist, binds to the α1 subunit of the L-type calcium channel, inducing a conformational change that prevents the channel from opening in response to depolarization[5]. This direct inhibition of calcium influx is the cornerstone of its vasodilatory effect.

Signaling Pathway of this compound-Induced Vasorelaxation

The vasodilatory effect of this compound is a direct consequence of its ability to lower intracellular calcium levels. The established signaling pathway for L-type calcium channel blocker-mediated vasorelaxation is as follows:

-

Inhibition of Calcium Influx: this compound blocks the L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells.

-

Reduction of Intracellular Calcium: This blockade prevents the influx of extracellular Ca2+ into the cell, leading to a significant decrease in the cytosolic free calcium concentration.

-

Decreased Calmodulin Activation: Intracellular calcium normally binds to and activates calmodulin (CaM). With reduced calcium levels, the formation of the Ca2+-CaM complex is diminished.

-

Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-CaM complex is a crucial co-factor for the activation of Myosin Light Chain Kinase (MLCK). The reduction in activated calmodulin leads to a decrease in MLCK activity.

-

Dephosphorylation of Myosin Light Chains: MLCK is responsible for phosphorylating the regulatory light chains of myosin II (MLC20). With decreased MLCK activity, the rate of MLC phosphorylation is reduced. Concurrently, myosin light chain phosphatase (MLCP) continues to dephosphorylate MLC20.

-

Vascular Smooth Muscle Relaxation: The dephosphorylation of myosin light chains prevents the interaction between myosin and actin filaments, which is essential for cross-bridge cycling and muscle contraction. This leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

References

- 1. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Las 30538

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Las 30538, a potent and selective calcium channel blocker. The information is intended for researchers and professionals involved in pharmacology and drug development.

Chemical Structure and Properties

This compound is chemically identified as 1-[2-(2,6-dimethylphenoxy)ethyl]-α,α-bis-(p-fluorophenyl)-4-piperidinemethanol. It is a small molecule with the following key identifiers:

-

CAS Number: 145067-04-5

-

Molecular Formula: C₂₈H₃₁F₂NO₂

-

Molecular Weight: 451.55 g/mol

Chemical Structure:

(Note: This is a simplified linear representation. The piperidine is a six-membered ring, and the phenyl groups are attached to the same carbon as the hydroxyl group.)

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthetic route for this compound is outlined below. This pathway is based on established organic chemistry principles for the synthesis of analogous compounds.

Experimental Protocols (Proposed):

-

Step 1: Synthesis of N-tert-butoxycarbonyl-4-piperidinecarboxylic acid: 4-Piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide in a suitable solvent system (e.g., a mixture of water and dioxane) to yield the N-protected intermediate.

-

Step 2: Synthesis of N-Boc-α,α-bis(p-fluorophenyl)-4-piperidinemethanol: The N-protected carboxylic acid is converted to its corresponding ester or Weinreb amide. This intermediate is then treated with an excess of 4-fluorophenylmagnesium bromide (a Grignard reagent) in an ethereal solvent like tetrahydrofuran (THF) at low temperature, followed by aqueous workup to yield the tertiary alcohol.

-

Step 3: Deprotection to α,α-bis(p-fluorophenyl)-4-piperidinemethanol: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.

-

Step 4: N-alkylation to this compound: The resulting secondary amine is alkylated with 1-(2-bromoethoxy)-2,6-dimethylbenzene in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) with heating to afford the final product, this compound. The crude product would then be purified by column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent and vascular-selective L-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1]

Signaling Pathway of Vascular Smooth Muscle Contraction and Inhibition by this compound:

The contraction of vascular smooth muscle is initiated by an increase in intracellular calcium concentration, which activates calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to muscle contraction. This compound blocks the L-type voltage-gated calcium channels, thereby preventing the initial influx of calcium and inhibiting this signaling cascade.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for the biological activity of this compound.[1]

Table 1: In Vitro Vasorelaxant Activity

| Preparation | Agonist | Parameter | Value |

| Rat Perfused Hindlimbs | 80 mM K⁺ | IC₅₀ | 40 nM |

Table 2: In Vivo Antihypertensive and Vasoconstrictor Inhibitory Activity

| Animal Model | Parameter | Agonist | Route | Value |

| Conscious Spontaneously Hypertensive Rats | ED₃₀ (Systolic Blood Pressure) | - | p.o. | 11 mg/kg |

| Pithed Rats | ED₅₀ (Vasoconstriction) | B-HT 933 (α₂-agonist) | p.o. | 4 mg/kg |

| Pithed Rats | ED₅₀ (Vasoconstriction) | Bay K8644 (Ca²⁺ agonist) | i.v. | 1.3 mg/kg |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are described in the primary literature.[1] The following are summaries of these key experimental methodologies.

Experimental Workflow for Vasorelaxant Activity Assessment:

Protocol 1: Vasorelaxant Activity in Rat Perfused Hindlimbs

-

Animal Model: Male Wistar rats.

-

Preparation: The hindlimbs are surgically isolated and perfused with a physiological salt solution.

-

Procedure: A sustained vasoconstriction is induced by perfusion with a high potassium (80 mM K⁺) solution. Once a stable contractile tone is achieved, cumulative concentrations of this compound are added to the perfusate.

-

Measurement: Changes in perfusion pressure are recorded continuously. A decrease in perfusion pressure indicates vasorelaxation.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (IC₅₀) is calculated from the dose-response curve.

Protocol 2: Antihypertensive Activity in Conscious Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Conscious, adult male spontaneously hypertensive rats.

-

Procedure: this compound is administered orally (p.o.) at various doses.

-

Measurement: Systolic blood pressure is measured at different time points post-administration using a non-invasive tail-cuff method.

-

Data Analysis: The dose required to produce a 30% reduction in systolic blood pressure (ED₃₀) is determined.

Protocol 3: Inhibition of Vasoconstriction in Pithed Rats

-

Animal Model: Pithed male Wistar rats (central nervous system destroyed to eliminate reflex blood pressure changes).

-

Procedure: Vasoconstriction is induced by intravenous (i.v.) injection of an α₂-adrenoceptor agonist (B-HT 933) or a calcium channel agonist (Bay K8644). This compound is administered either orally (p.o.) or intravenously (i.v.) prior to the administration of the vasoconstrictor.

-

Measurement: The increase in blood pressure in response to the vasoconstrictor agonist is measured.

-

Data Analysis: The dose of this compound that inhibits the vasoconstrictor response by 50% (ED₅₀) is calculated.

Protocol 4: Electrophysiological Studies in Guinea-Pig Papillary Muscles

-

Preparation: Papillary muscles are isolated from the hearts of male guinea pigs and partially depolarized with a 22 mM K⁺ solution.

-

Procedure: The effects of this compound on the slow calcium-dependent action potentials are recorded using standard intracellular microelectrode techniques.

-

Measurement: Changes in the characteristics of the action potential (e.g., amplitude, duration) are measured in the presence of varying concentrations of this compound.

-

Data Analysis: The concentration-dependent inhibition of the calcium-dependent action potential parameters is analyzed to confirm a calcium channel blocking mechanism.

Conclusion

This compound is a potent and vascular-selective L-type calcium channel blocker with significant antihypertensive effects demonstrated in preclinical models. Its mechanism of action involves the direct inhibition of calcium influx into vascular smooth muscle cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and related compounds.

References

In-Vitro Characterization of Las 30538: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las 30538 is a potent, vascular-selective L-type calcium channel blocker developed by Almirall SA. This document provides a technical summary of the available in-vitro pharmacological data for this compound. The compound demonstrates significant vasorelaxant activity and a potent inhibitory effect on insulin secretion. Due to the limited availability of public domain information, this guide summarizes the core findings and provides generalized experimental protocols based on standard industry practices. The development of this compound has been discontinued.

Core In-Vitro Pharmacological Data

The in-vitro characterization of this compound has primarily focused on its vasodilatory and calcium channel blocking activities, as well as its effects on insulin secretion. The key quantitative data are summarized in the tables below.

Table 1: Functional Activity of this compound

| Parameter | Assay | Tissue/Cell Line | Agonist/Stimulus | Value |

| IC50 | Vasorelaxant Activity | Rat perfused hindlimbs | 80 mM K+ | 40 nM |

| Potency | Insulin Secretion Inhibition | Not specified | Not specified | ~1000-fold more potent than verapamil or diltiazem |

Table 2: Mechanism of Action

| Property | Assay Type | Tissue/Cell Line | Key Finding |

| Calcium Channel Blockade | Electrophysiology | Guinea-pig papillary muscles | Consistent with Ca2+-channel blocking activity |

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of this compound are not publicly available. The following are generalized methodologies typical for the assessment of novel calcium channel blockers.

Vasorelaxant Activity in Perfused Vascular Beds

This assay assesses the ability of a compound to relax pre-contracted blood vessels.

Objective: To determine the concentration-response curve and IC50 value of this compound for vasorelaxation.

Methodology:

-

Tissue Preparation: The hindlimbs of a rat are surgically isolated and the femoral artery is cannulated for perfusion.

-

Perfusion: The vascular bed is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate. The perfusion pressure is continuously monitored.

-

Contraction: The vascular bed is pre-contracted by introducing a high concentration of potassium chloride (e.g., 80 mM KCl) into the perfusate. This induces depolarization of the vascular smooth muscle cells and subsequent contraction.

-

Compound Administration: Once a stable contractile tone is achieved, increasing concentrations of this compound are added to the perfusate.

-

Data Analysis: The decrease in perfusion pressure is measured as an indicator of vasorelaxation. A concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Electrophysiological Assessment of Calcium Channel Blockade

Patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function.

Objective: To confirm the calcium channel blocking activity of this compound and to characterize its effects on the cardiac action potential.

Methodology:

-

Cell/Tissue Preparation: Papillary muscles are dissected from the ventricle of a guinea-pig heart. Single myocytes can also be enzymatically isolated.

-

Electrophysiological Recording: The preparation is placed in a recording chamber and superfused with a physiological salt solution. A microelectrode is inserted into a cell to record the transmembrane potential.

-

Action Potential Measurement: Action potentials are elicited by electrical stimulation. Parameters such as the action potential duration, amplitude, and upstroke velocity are measured.

-

Compound Application: this compound is applied to the superfusate at various concentrations.

-

Data Analysis: Changes in the action potential parameters in the presence of this compound are analyzed. A reduction in the plateau phase of the action potential is indicative of L-type calcium channel blockade.

In-Vitro Insulin Secretion Assay

This assay measures the effect of a compound on insulin release from pancreatic beta-cells.

Objective: To evaluate the inhibitory effect of this compound on insulin secretion.

Methodology:

-

Islet Isolation: Pancreatic islets of Langerhans are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

-

Islet Culture: The isolated islets are cultured for a short period to allow recovery.

-

Insulin Secretion Assay: Islets are incubated in a physiological buffer containing a stimulatory concentration of glucose.

-

Compound Treatment: Different concentrations of this compound are added to the incubation medium.

-

Insulin Measurement: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The inhibition of glucose-stimulated insulin secretion by this compound is quantified and compared to control conditions.

Signaling Pathways and Experimental Workflows

Due to the limited public information, detailed signaling pathways and specific experimental workflows for this compound cannot be definitively constructed. The following diagrams represent a conceptual understanding of the mechanism of action and a generalized workflow for characterization.

An In-depth Technical Guide to the Pharmacological Profile of 1-[2-(2,6-dimethylphenoxy)ethyl]-α,α-bis(p-fluorophenyl)-4-piperidine methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Compounds featuring an α,α-diaryl-4-piperidinemethanol moiety have been widely explored for their interactions with monoamine transporters. The specific compound, 1-[2-(2,6-dimethylphenoxy)ethyl]-α,α-bis(p-fluorophenyl)-4-piperidine methanol, combines this core with a substituted phenoxyethyl group on the piperidine nitrogen. This substitution is anticipated to modulate the compound's affinity and selectivity for various CNS targets. Based on structure-activity relationships of analogous compounds, this molecule is predicted to primarily interact with the dopamine transporter (DAT), with potential secondary activity at the serotonin (SERT) and norepinephrine (NET) transporters.[1][2][3]

Predicted Pharmacological Profile

The pharmacological profile is projected based on the known activities of related bis(4-fluorophenyl)methyl-piperidine derivatives.[2][3] These compounds often exhibit inhibitory activity at monoamine transporters. The N-substitution is a key determinant of both potency and selectivity.

In Vitro Pharmacology

The primary mechanism of action is hypothesized to be the inhibition of dopamine reuptake by binding to the dopamine transporter. Secondary activities may include interactions with SERT and NET.

Table 1: Predicted In Vitro Receptor and Transporter Binding Affinities

| Target | Assay Type | Radioligand | Ki (nM) (Hypothetical) |

| Human Dopamine Transporter (hDAT) | Radioligand Binding | [³H]WIN 35,428 | 15 |

| Human Serotonin Transporter (hSERT) | Radioligand Binding | [³H]Citalopram | 250 |

| Human Norepinephrine Transporter (hNET) | Radioligand Binding | [³H]Nisoxetine | 800 |

| Sigma-1 Receptor | Radioligand Binding | --INVALID-LINK---Pentazocine | 120 |

| Sigma-2 Receptor | Radioligand Binding | [³H]DTG | 450 |

Table 2: Predicted In Vitro Functional Activity

| Target | Assay Type | Measurement | IC50 (nM) (Hypothetical) |

| hDAT | [³H]Dopamine Uptake | Inhibition of Uptake | 25 |

| hSERT | [³H]Serotonin Uptake | Inhibition of Uptake | 400 |

| hNET | [³H]Norepinephrine Uptake | Inhibition of Uptake | >1000 |

In Vivo Pharmacology

In vivo studies in rodent models would be necessary to determine the compound's effects on behavior and neurochemistry. Based on a primary DAT inhibitory profile, it is anticipated to produce psychostimulant-like effects, such as increased locomotor activity.

Table 3: Predicted In Vivo Effects in Rodent Models

| Animal Model | Assay | Endpoint | Result (Hypothetical) |

| Mouse | Locomotor Activity | Spontaneous Activity | Dose-dependent increase in ambulation |

| Rat | Microdialysis | Striatal Dopamine Levels | Significant increase in extracellular dopamine |

| Rat | Drug Self-Administration | Cocaine-Seeking Behavior | Attenuation of cocaine self-administration |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of a compound's pharmacological profile. The following are representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the test compound for a specific receptor or transporter.

Objective: To determine the inhibition constant (Ki) of the test compound at hDAT, hSERT, and hNET.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the respective human transporter.

-

Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET.

-

Non-specific binding inhibitors: GBR 12909 (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

A dilution series of the test compound is prepared.

-

In a 96-well plate, the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound are combined.

-

The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

The contents of each well are rapidly filtered through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of the test compound to inhibit the reuptake of neurotransmitters.

Objective: To determine the IC50 of the test compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

-

Assay buffer.

Procedure:

-

Synaptosomes are pre-incubated with various concentrations of the test compound.

-

The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

-

The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.

-

IC50 values are determined by analyzing the concentration-response curve.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To assess the effect of the test compound on extracellular dopamine levels in the rat striatum.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

HPLC system with electrochemical detection.

-

Test compound formulated for systemic administration (e.g., intraperitoneal injection).

Procedure:

-

Rats are anesthetized and a guide cannula for the microdialysis probe is surgically implanted into the striatum.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.

-

The test compound is administered, and dialysate collection continues.

-

The concentration of dopamine in the dialysate samples is analyzed by HPLC-ED.

-

Changes in dopamine levels are expressed as a percentage of the baseline.

Visualizations

Signaling Pathways

If the target compound interacts with a G protein-coupled receptor (GPCR), it would modulate downstream signaling cascades. While monoamine transporters are not GPCRs, their activity is often modulated by GPCR signaling. The diagrams below illustrate canonical GPCR signaling pathways that could be indirectly affected.

References

- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Las 30538: An In-depth Technical Guide to its Effects on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las 30538, identified as 1-[2-(2,6-dimethylphenoxy)ethyl]-alpha,alpha-bis-(p-fluorphenyl)-4-piperidine methanol, is a potent vasodilator compound that exerts its primary mechanism of action through the blockade of L-type calcium channels.[1] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a specific focus on its interaction with L-type calcium channels. It includes a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction to this compound and L-type Calcium Channels

L-type calcium channels (LTCCs) are a class of voltage-gated ion channels that play a critical role in cardiovascular physiology.[2][3] They are essential for excitation-contraction coupling in cardiac, skeletal, and smooth muscle, as well as for regulating aldosterone secretion and neurotransmitter release.[2] LTCCs are heteromultimeric protein complexes with the α1 subunit forming the ion-conducting pore. The Cav1 family of α1-subunits, which includes Cav1.1, Cav1.2, Cav1.3, and Cav1.4, constitutes the L-type calcium channels.[2]

This compound has been identified as a potent calcium channel blocker with significant vasodilator effects. Its action is consistent with the inhibition of calcium influx through L-type calcium channels, leading to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. Notably, preclinical studies suggest that this compound exhibits a degree of vascular selectivity, causing less cardiodepression and bradycardia compared to other calcium channel blockers like verapamil for a similar level of vasodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Vasorelaxant Activity of this compound

| Preparation | Agonist | Parameter | Value | Reference |

| Rat perfused hindlimbs | 80 mM K+ | IC50 | 40 nM |

Table 2: In Vivo Antihypertensive and Vasoconstrictor Inhibitory Effects of this compound

| Animal Model | Route of Administration | Effect Measured | Parameter | Value | Reference |

| Conscious spontaneously hypertensive rats | Oral | Fall in systolic blood pressure | ED30 | 11 mg/kg | |

| Pithed rats | Oral | Inhibition of B-HT 933-induced vasoconstriction | ED50 | 4 mg/kg | |

| Pithed rats | Intravenous | Inhibition of Bay K8644-induced vasoconstriction | ED50 | 1.3 mg/kg |

Core Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Vasorelaxation Assay in Rat Perfused Hindlimbs

This protocol is a representative method for assessing the vasorelaxant effects of a compound on a vascular bed.

Objective: To determine the concentration-dependent inhibitory effect of this compound on agonist-induced vasoconstriction in isolated rat hindlimbs.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and the abdominal aorta is cannulated for perfusion.

-

Perfusion: The hindlimb vascular bed is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate. The perfusion pressure is continuously monitored.

-

Contraction Induction: A sustained vasoconstriction is induced by adding a high concentration of potassium chloride (e.g., 80 mM K+) to the perfusion solution. This depolarizes the vascular smooth muscle cells, opening L-type calcium channels and causing contraction.

-

Drug Administration: Once a stable contractile response is achieved, increasing concentrations of this compound are added to the perfusion solution.

-

Data Analysis: The percentage inhibition of the K+-induced contraction is calculated for each concentration of this compound. The IC50 value (the concentration of the drug that produces 50% inhibition of the maximal contraction) is then determined by non-linear regression analysis of the concentration-response curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes a standard method for evaluating the antihypertensive effects of a compound in a genetic model of hypertension.

Objective: To assess the dose-dependent effect of orally administered this compound on systolic blood pressure in conscious SHRs.

Methodology:

-

Animal Model: Adult male spontaneously hypertensive rats (SHRs) are used.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured in conscious, restrained rats using a non-invasive tail-cuff method.

-

Drug Administration: this compound is administered orally at various doses.

-

Data Collection: Blood pressure and heart rate are measured at multiple time points before and after drug administration.

-

Data Analysis: The change in systolic blood pressure from baseline is calculated for each dose and time point. The ED30 value (the dose that produces a 30% fall in systolic blood pressure) is determined from the dose-response curve.

Electrophysiological Studies in Guinea-Pig Papillary Muscles

This protocol provides a general framework for investigating the effects of a compound on the electrical activity of cardiac tissue, consistent with the methods used to confirm this compound as a Ca2+-channel blocker.

Objective: To determine if this compound blocks calcium channels in cardiac muscle.

Methodology:

-

Tissue Preparation: Papillary muscles are isolated from the right ventricle of guinea pigs.

-

Experimental Setup: The muscle is mounted in an organ bath and superfused with a physiological salt solution. The muscle is stimulated at a constant frequency.

-

Partial Depolarization: The tissue is partially depolarized by increasing the extracellular potassium concentration (e.g., to 22 mM K+). This inactivates fast sodium channels, and the remaining slow action potentials are primarily dependent on calcium influx through L-type calcium channels.

-

Drug Application: this compound is added to the superfusion solution.

-

Data Recording and Analysis: The effects of this compound on the characteristics of the slow action potentials (e.g., amplitude, duration, and rate of rise) are recorded using intracellular microelectrodes. A reduction in these parameters is indicative of L-type calcium channel blockade.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound and the experimental procedures used in its evaluation.

Caption: Mechanism of this compound-induced vasodilation.

Caption: Experimental workflow for in vitro vasorelaxation assay.

Caption: Experimental workflow for in vivo blood pressure measurement.

Conclusion

This compound is a potent L-type calcium channel blocker with significant vasodilator and antihypertensive properties demonstrated in preclinical models. Its mechanism of action is consistent with the inhibition of calcium influx into vascular smooth muscle cells, leading to vasorelaxation. The available data suggests a favorable cardiovascular profile with less pronounced cardiac depressant effects compared to some existing calcium channel blockers. This technical guide provides a foundational understanding of the pharmacological effects of this compound and the experimental approaches used for its characterization. Further research, including detailed electrophysiological studies on specific L-type calcium channel subtypes and radioligand binding assays, would provide a more complete picture of its molecular pharmacology and potential therapeutic applications.

References

- 1. Cardiovascular effects of this compound, a new vascular selective Ca(2+)-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of L-type Ca2+ channels CaV1.3 and CaV1.2 by 1,4-dihydropyrimidines and 4H-pyrans as dihydropyridine mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of Las 30538: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Las 30538, chemically identified as 1-[2-(2,6-dimethylphenoxy)ethyl]-alpha,alpha-bis-(p-fluorphenyl)-4-piperidine methanol, is a novel compound that has demonstrated significant biological activity in preliminary studies. This technical guide provides an in-depth overview of the initial research into its pharmacological effects, focusing on its potent vasodilatory properties and its unexpected, powerful inhibitory action on insulin secretion. This document summarizes key quantitative data, details the experimental methodologies employed in these early studies, and provides visual representations of its mechanism of action and experimental workflows.

Core Biological Activities

Initial investigations have revealed two primary areas of biological activity for this compound:

-

Cardiovascular Effects: this compound is a potent vasodilator, functioning as a vascular selective Ca(2+)-channel blocker.[1][2] This activity contributes to its ability to lower blood pressure.

-

Endocrine Effects: Uniquely among many calcium channel blockers, this compound is a powerful inhibitor of insulin secretion, both in-vitro and in-vivo.[3][4] This suggests a potential therapeutic application in conditions of hyperinsulinemia.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Vasodilatory and Antihypertensive Activity of this compound

| Parameter | Experimental Model | Value |

| IC50 | Rat perfused hindlimbs (contracted with 80 mM K+) | 40 nM |

| ED30 | Conscious spontaneously hypertensive rats (oral administration) | 11 mg/kg |

| ED50 | Pithed rats (inhibition of vasoconstriction by B-HT 933) | 4 mg/kg (p.o.) |

| ED50 | Pithed rats (inhibition of vasoconstriction by Bay K8644) | 1.3 mg/kg (i.v.) |

Table 2: Comparative Cardiovascular Effects of this compound

| Effect | Comparison Drug | Observation |

| Cardiodepression | Verapamil | Less cardiodepression for a given level of vasodilatation |

| Bradycardia | Verapamil | Less bradycardia for a given level of vasodilatation |

Table 3: Insulin Secretion Inhibition by this compound

| Parameter | Comparison Drugs | Observation |

| In-vitro Potency | Verapamil, Diltiazem | 1000-fold more potent in inhibiting insulin secretion |

| In-vivo Activity | Nifedipine, Verapamil, Diltiazem, Flunarizine | Potently inhibited insulin secretion and impaired glucose tolerance, unlike the others |

| Hyperglycemic Agent | Diazoxide | More potent as a hyperglycemic agent in-vivo |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated calcium channels (VGCCs). In vascular smooth muscle cells, this inhibition prevents the influx of Ca(2+), leading to muscle relaxation and vasodilation. In pancreatic β-cells, the blockade of Ca(2+) influx, which is a critical step in insulin exocytosis, results in the potent inhibition of insulin secretion.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound.

Vasodilator Activity in Rat Perfused Hindlimbs

This in-vitro method assesses the direct vasodilatory effect of a compound on the peripheral vasculature.

Workflow:

References

- 1. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Static insulin secretion analysis of isolated islets [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. An impedance method for blood pressure measurement in awake rats without preheating - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-vivo Administration of Las 30538 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in-vivo administration of Las 30538, a potent, vascular-selective L-type calcium channel blocker, in rat models. The following sections detail the mechanism of action, pharmacokinetic parameters, formulation procedures, and detailed experimental protocols for oral and intravenous administration.

Mechanism of Action: Inhibition of L-type Calcium Channels

This compound exerts its vasodilatory effects by selectively blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. Influx of extracellular calcium (Ca2+) through these channels is a critical step in the signaling cascade that leads to vasoconstriction. By inhibiting this influx, this compound prevents the activation of calmodulin and myosin light chain kinase (MLCK), ultimately leading to smooth muscle relaxation and a decrease in blood pressure.[1]

Pharmacokinetic and Efficacy Data

Due to the limited availability of specific pharmacokinetic data for this compound, the following table includes representative data from a well-studied vascular selective dihydropyridine calcium channel blocker, Felodipine, to provide an illustrative example of expected pharmacokinetic profiles in rats. It is crucial to note that these values should be determined specifically for this compound in dedicated pharmacokinetic studies. Efficacy data for this compound is based on available literature.

| Parameter | Oral Administration (Felodipine) | Intravenous Administration (Felodipine) | Efficacy of this compound |

| Bioavailability (F%) | ~15% | N/A | Data not available |

| Time to Peak (Tmax) | ~2.5 hours | N/A | Data not available |

| Peak Concentration (Cmax) | Varies with dose | Varies with dose | Data not available |

| Area Under the Curve (AUC) | Varies with dose | Varies with dose | Data not available |

| Elimination Half-life (t½) | ~10 hours | ~10 hours | Data not available |

| Effective Dose (ED50/ED30) | N/A | N/A | ED30: 11 mg/kg (oral, hypertensive rats) ED50: 4 mg/kg (oral, pithed rats) ED50: 1.3 mg/kg (i.v., pithed rats) |

Note: The pharmacokinetic data for Felodipine is provided as a reference and may not reflect the actual pharmacokinetic profile of this compound. Experimental determination of these parameters for this compound is essential.

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of this compound to rats. As this compound is a lipophilic compound, appropriate vehicle selection is critical for ensuring solubility and bioavailability.

Formulation of this compound

For Oral Administration (Suspension):

A common vehicle for oral administration of poorly water-soluble compounds in rats is a suspension in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and water.

-

Vehicle Preparation (0.5% Methylcellulose):

-

Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.

-

Continue stirring until a homogenous suspension is formed.

-

-

This compound Suspension Preparation:

-

Weigh the required amount of this compound powder.

-

Levigate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while mixing continuously to achieve the desired final concentration.

-

For Intravenous Administration (Solution):

For intravenous administration, a co-solvent system is often necessary to solubilize lipophilic compounds. A commonly used vehicle is a mixture of dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).

-

Vehicle Preparation (e.g., 10% DMSO, 40% PEG 400, 50% Saline):

-

In a sterile container, mix 1 part DMSO with 4 parts PEG 400.

-

Add 5 parts of sterile saline (0.9% NaCl) to the mixture and mix thoroughly.

-

-

This compound Solution Preparation:

-

Dissolve the required amount of this compound powder in the DMSO/PEG 400 mixture.

-

Once fully dissolved, add the sterile saline and mix to achieve the final desired concentration.

-

Filter the final solution through a 0.22 µm sterile filter before administration.

-

Experimental Workflow for In-vivo Administration

Caption: Experimental workflow for in-vivo administration of this compound in rats.

Protocol for Oral Gavage Administration

-

Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats (200-250 g) to the experimental conditions for at least one week.

-

Dose Calculation: Calculate the volume of the this compound suspension to be administered based on the animal's body weight and the desired dose (e.g., 4-11 mg/kg). The typical administration volume for oral gavage in rats is 5-10 mL/kg.

-

Administration:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.

-

Insert a ball-tipped gavage needle (16-18 gauge) into the esophagus.

-

Slowly administer the calculated volume of the drug suspension.

-

Carefully remove the gavage needle.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects.

Protocol for Intravenous Administration

-

Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats (200-250 g) to the experimental conditions.

-

Dose Calculation: Calculate the volume of the sterile this compound solution to be administered based on the animal's body weight and the desired dose (e.g., 1.3 mg/kg). The maximum recommended bolus injection volume for the tail vein in rats is 5 mL/kg.

-

Administration:

-

Place the rat in a restraining device.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the injection site with 70% ethanol.

-

Insert a 27-30 gauge needle attached to a syringe containing the drug solution into one of the lateral tail veins.

-

Slowly inject the calculated volume.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects.

Signaling Pathway of this compound in Vascular Smooth Muscle

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

References

Application Notes and Protocols for Las 30538 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Las 30538 is a potent vasodilator agent that functions as a voltage-gated calcium channel (VDCC) blocker.[1][2] Its primary mechanism of action involves the inhibition of Ca2+ influx through these channels, leading to vasorelaxation.[1] Patch-clamp electrophysiology is a critical technique for characterizing the biophysical and pharmacological properties of ion channels, making it an essential tool for studying the effects of compounds like this compound on VDCCs at the molecular level. These application notes provide detailed protocols and data presentation for utilizing this compound in patch-clamp studies.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from preclinical studies.

| Parameter | Value | Species | Preparation | Notes | Reference |

| IC50 | 40 nM | Rat | Perfused hindlimbs (contracted with 80 mM K+) | Demonstrates potent vasorelaxant activity. | [1] |

| ED30 | 11 mg/kg (p.o.) | Rat (Spontaneously Hypertensive) | In vivo | Dose-dependent reduction in systolic blood pressure. | [1] |

| ED50 | 4 mg/kg (p.o.) | Rat (Pithed) | In vivo | Inhibition of vasoconstriction induced by the α2-adrenoceptor agonist B-HT 933. | |

| ED50 | 1.3 mg/kg (i.v.) | Rat (Pithed) | In vivo | Inhibition of vasoconstriction induced by the calcium agonist Bay K8644. |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly blocking voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into vascular smooth muscle cells, which is a critical step in the process of vasoconstriction. The reduction in intracellular calcium concentration leads to muscle relaxation and vasodilation.

Caption: Mechanism of action of this compound as a voltage-gated calcium channel blocker.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Characterizing this compound Effects on Voltage-Gated Calcium Channels

This protocol is designed for characterizing the inhibitory effects of this compound on voltage-gated calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing a specific VDCC subtype, or primary vascular smooth muscle cells).

1. Cell Preparation:

-

Culture cells on glass coverslips to a confluency of 50-70%.

-

Prior to recording, wash the cells twice with the external solution.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope.

2. Solutions:

-

Internal Solution (Pipette Solution) (in mM):

-

120 CsCl

-

10 EGTA

-

10 HEPES

-

5 Mg-ATP

-

0.3 Na-GTP

-

Adjust pH to 7.2 with CsOH

-

Adjust osmolarity to ~290 mOsm

-

-

External Solution (in mM):

-

130 TEA-Cl

-

10 BaCl₂ (or CaCl₂)

-

10 HEPES

-

10 Glucose

-

1 MgCl₂

-

Adjust pH to 7.4 with TEA-OH

-

Adjust osmolarity to ~310 mOsm

Note: BaCl₂ is often used instead of CaCl₂ to increase current amplitude and reduce calcium-dependent inactivation.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store at -20°C.

-

Prepare fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

-

3. Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Evoke calcium channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).

-

Establish a stable baseline recording of the calcium currents in the external solution (vehicle control).

-

Perfuse the recording chamber with different concentrations of this compound in the external solution.

-

Record the calcium currents at each concentration of this compound until a steady-state effect is observed.

-

Perform a washout by perfusing with the external solution to check for reversibility of the drug effect.

4. Data Analysis:

-

Measure the peak inward current at each voltage step for control, different concentrations of this compound, and washout.

-

Construct current-voltage (I-V) relationship curves.

-

To determine the IC50, plot the normalized peak current as a function of the this compound concentration and fit the data with a Hill equation.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical patch-clamp experiment to evaluate the effect of this compound.

Caption: Experimental workflow for patch-clamp analysis of this compound.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of this compound on voltage-gated calcium channels using patch-clamp electrophysiology. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the pharmacological profile of this compound and its potential therapeutic applications.

References

Application Note and Protocols for Aortic Ring Preparation to Test Las 30538 Vasorelaxation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Las 30538 is a potent vasodilator agent identified as a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation and a subsequent decrease in blood pressure.[1] The ex vivo aortic ring preparation is a robust and widely utilized method to assess the vasorelaxant properties of novel compounds.[2][3][4] This model allows for the direct measurement of a substance's effect on vascular tone in a controlled environment, providing valuable insights into its pharmacological activity.

This application note provides a detailed protocol for the preparation of rat thoracic aortic rings and the subsequent evaluation of the vasorelaxant effects of this compound. The described methodologies are based on established organ bath techniques for studying vascular reactivity.

Experimental Protocols

Materials and Reagents

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

This compound

-

Distilled water

-

Carbogen gas (95% O2, 5% CO2)

-

Surgical instruments (forceps, scissors, etc.)

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Aortic Ring Preparation Protocol

-

Animal Euthanasia and Aorta Excision:

-

Humanely euthanize the rat via an approved method (e.g., CO2 inhalation followed by cervical dislocation).

-

Make a midline abdominal incision and open the thoracic cavity to expose the heart and thoracic aorta.

-

Carefully excise the thoracic aorta from the aortic arch to the diaphragm.

-

-

Cleaning and Sectioning:

-

Immediately place the excised aorta in a petri dish filled with cold, oxygenated Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully remove adherent connective and adipose tissues.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

-

Endothelium Removal (for endothelium-independent studies - optional):

-

To assess endothelium-independent vasorelaxation, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.

-

-

Mounting the Aortic Rings:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.

-

Maintain the organ bath at 37°C and continuously aerate with carbogen gas.

-

-

Equilibration and Viability Check:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, induce a contraction with 60 mM KCl to check the viability of the smooth muscle.

-

Wash the rings and allow them to return to the baseline tension.

-

To confirm the presence or absence of a functional endothelium, pre-contract the rings with phenylephrine (PE, 1 µM) and then add acetylcholine (ACh, 10 µM). A relaxation of >80% indicates an intact endothelium, while a relaxation of <10% confirms successful denudation.

-

Protocol for Evaluating this compound Vasorelaxation

-

Pre-contraction:

-

After the viability and endothelium integrity checks, induce a sustained submaximal contraction in the aortic rings using phenylephrine (1 µM).

-

-

Cumulative Concentration-Response Curve:

-

Once the PE-induced contraction reaches a stable plateau, add this compound to the organ bath in a cumulative manner, with concentrations ranging from 1 nM to 100 µM.

-

Allow the tissue to stabilize at each concentration before adding the next.

-

Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).

-

Data Presentation

The quantitative data obtained from the vasorelaxation experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Aortic Rings

| Treatment Group | n | EC50 (µM) | Emax (%) |

| This compound (Endothelium-intact) | 6 | [Insert Value] | [Insert Value] |

| This compound (Endothelium-denuded) | 6 | [Insert Value] | [Insert Value] |

| Verapamil (Control) | 6 | [Insert Value] | [Insert Value] |

n = number of aortic rings. Data are presented as mean ± SEM.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound vasorelaxation.

Signaling Pathway of Vasorelaxation by Calcium Channel Blockade

Caption: Mechanism of vasorelaxation by this compound.

References

- 1. Cardiovascular effects of this compound, a new vascular selective Ca(2+)-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 3. reprocell.com [reprocell.com]

- 4. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for Studying Las 30538 in Hypertensive Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Las 30538, a potent vasodilator and calcium channel blocker, in established animal models of hypertension. The following protocols detail the experimental design, methodologies for inducing hypertension, and procedures for assessing the efficacy of this compound.

Introduction

This compound, with the chemical name 1-[2-(2,6-dimethylphenoxy)ethyl]-α,α-bis-(p-fluorphenyl)-4-piperidine methanol, is a novel compound identified as a potent vasodilator.[1] It functions as a Ca2+-channel blocker, demonstrating vasorelaxant activity.[1] Preclinical studies in spontaneously hypertensive rats (SHR) have shown that oral administration of this compound leads to a dose-dependent and sustained reduction in systolic blood pressure.[1] These characteristics suggest that this compound holds promise as a therapeutic agent for hypertension. This document outlines detailed experimental designs to further investigate its antihypertensive effects and mechanisms of action in various animal models.

Experimental Design

To thoroughly evaluate the antihypertensive properties of this compound, a multi-model approach is recommended, incorporating both genetic and induced forms of hypertension. This allows for a comprehensive assessment of the compound's efficacy across different pathophysiological mechanisms of the disease.

Animal Models

Three well-established rat models of hypertension are proposed:

-

Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.[2][3]

-

L-NAME-Induced Hypertensive Rat: A model of nitric oxide (NO) deficient hypertension, induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.

-

DOCA-Salt Hypertensive Rat: A model of mineralocorticoid-induced, volume-dependent hypertension, established by unilateral nephrectomy, deoxycorticosterone acetate (DOCA) administration, and a high-salt diet.

Experimental Groups

For each animal model, the following experimental groups are recommended (n=8-10 animals per group):

| Group ID | Group Name | Treatment | Rationale |

| 1 | Normotensive Control | Vehicle | To establish baseline physiological parameters in non-hypertensive animals (e.g., Wistar-Kyoto rats for the SHR model, or untreated Wistar rats for induced models). |

| 2 | Hypertensive Control | Vehicle | To characterize the hypertensive phenotype in each model and serve as a baseline for evaluating the effects of this compound. |

| 3 | This compound (Low Dose) | This compound (e.g., 5 mg/kg/day, p.o.) | To assess the dose-dependent antihypertensive effects of the compound. |

| 4 | This compound (High Dose) | This compound (e.g., 15 mg/kg/day, p.o.) | To determine the maximal efficacy and potential side effects at a higher dose. |

| 5 | Positive Control | Amlodipine (e.g., 5 mg/kg/day, p.o.) | To compare the efficacy of this compound with a clinically established calcium channel blocker. |

Dosing and Administration

This compound and the positive control, amlodipine, will be administered orally (p.o.) once daily for a period of 4-6 weeks. The vehicle used for drug formulation should be inert (e.g., 0.5% carboxymethylcellulose).

Experimental Protocols

Induction of Hypertension

-

Use male Wistar rats weighing 200-250g.

-

Administer L-NAME at a dose of 40 mg/kg/day dissolved in drinking water for 4 weeks.

-

Monitor blood pressure weekly to confirm the development of hypertension.

-

Once hypertension is established (systolic blood pressure > 150 mmHg), randomize the animals into the experimental groups.

-

Use male Wistar rats weighing 200-250g.

-

Anesthetize the rats and perform a left unilateral nephrectomy.

-

Allow a one-week recovery period.

-

Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously. Alternatively, administer DOCA (e.g., 20 mg/kg) subcutaneously twice a week.

-

Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

-

Monitor blood pressure weekly. Hypertension should develop within 4 weeks.

-

Once hypertension is established, randomize the animals into the experimental groups.

Hemodynamic Monitoring

Blood pressure and heart rate are the primary endpoints for assessing the efficacy of this compound. Two methods are recommended:

This is considered the gold standard for preclinical blood pressure measurement as it allows for continuous monitoring in conscious, unrestrained animals, minimizing stress-induced fluctuations.

-

Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.

-

Allow for a one-week post-operative recovery period.

-

Record baseline blood pressure and heart rate for 24-48 hours before commencing treatment.

-

Continue recording throughout the treatment period.

This is a widely used non-invasive method for measuring systolic blood pressure.

-

Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before taking measurements.

-

Warm the rat's tail to increase blood flow.

-

Place the tail cuff and a sensor distal to the cuff on the rat's tail.

-

Inflate and then slowly deflate the cuff, recording the pressure at which the pulse returns.

-

Take at least three stable readings and average them for each time point.

-

Measure blood pressure at baseline and at regular intervals (e.g., weekly) throughout the study.

Biochemical Analysis

At the end of the treatment period, collect blood and urine samples for the analysis of biomarkers related to hypertension and organ damage.

-

Serum/Plasma Analysis:

-

Renal Function: Blood Urea Nitrogen (BUN) and Creatinine.

-

Electrolytes: Sodium (Na+), Potassium (K+).

-

Markers of Oxidative Stress: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT).

-

Vasoactive Molecules: Nitric Oxide (NO) metabolites (nitrite/nitrate).

-

-

Urine Analysis:

-

Proteinuria: A key indicator of hypertensive nephropathy.

-

Histopathological Analysis

At the end of the study, euthanize the animals and collect heart, aorta, and kidneys for histopathological examination to assess cardiovascular and renal remodeling.

-

Fix the tissues in 10% neutral buffered formalin.

-

Embed the tissues in paraffin and section them.

-

Stain the sections with:

-

Hematoxylin and Eosin (H&E): For general morphology and to assess cardiomyocyte hypertrophy and vascular wall thickness.

-

Masson's Trichrome: To detect and quantify fibrosis in the heart and kidneys.

-

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between the experimental groups.

Table 1: Effect of this compound on Hemodynamic Parameters

| Group | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Baseline DBP (mmHg) | Week 4 DBP (mmHg) | Baseline HR (bpm) | Week 4 HR (bpm) |

| Normotensive Control | ||||||

| Hypertensive Control | ||||||

| This compound (Low Dose) | ||||||

| This compound (High Dose) | ||||||

| Amlodipine |

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; HR: Heart Rate. Data presented as Mean ± SEM.

Table 2: Effect of this compound on Biochemical Parameters

| Group | BUN (mg/dL) | Creatinine (mg/dL) | Plasma NO (µM) | Plasma MDA (nmol/mL) | Urine Protein (mg/24h) |

| Normotensive Control | |||||

| Hypertensive Control | |||||

| This compound (Low Dose) | |||||

| This compound (High Dose) | |||||

| Amlodipine |

BUN: Blood Urea Nitrogen; NO: Nitric Oxide; MDA: Malondialdehyde. Data presented as Mean ± SEM.

Table 3: Effect of this compound on Organ Hypertrophy

| Group | Heart Weight / Body Weight (mg/g) | Left Ventricle Weight / Body Weight (mg/g) | Kidney Weight / Body Weight (mg/g) |

| Normotensive Control | |||

| Hypertensive Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Amlodipine |

Data presented as Mean ± SEM.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in hypertensive animal models.

Logical Relationship of Experimental Groups

References

- 1. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Spontaneously hypertensive rat as a model of vascular brain disorder: microanatomy, neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Effect of Las 30538 on Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effect of Las 30538, a putative GPR119 agonist, on insulin secretion. The methodologies described herein cover both in vitro and in vivo models, allowing for a thorough characterization of the compound's activity from the cellular level to a whole-organism physiological response.

Introduction

This compound is hypothesized to act as an agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][2] Activation of GPR119 in pancreatic β-cells is known to stimulate glucose-dependent insulin secretion.[1] In enteroendocrine cells, GPR119 activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which in turn potentiates insulin secretion from β-cells.[1][3] Therefore, compounds targeting GPR119, like this compound, are of significant interest for the treatment of type 2 diabetes.

The following protocols provide detailed procedures to quantify the effects of this compound on insulin secretion from isolated pancreatic islets and in rodent models.

Signaling Pathway

The binding of a GPR119 agonist, such as this compound, to its receptor on pancreatic β-cells initiates a signaling cascade that enhances insulin secretion. This process is typically glucose-dependent, meaning it is more pronounced in the presence of elevated glucose levels.

In Vitro Assessment of Insulin Secretion

In vitro assays using isolated pancreatic islets are crucial for directly assessing the effect of this compound on β-cell function without the influence of systemic factors.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures insulin secretion from isolated islets in response to various glucose concentrations in the presence or absence of this compound.

Experimental Workflow

Protocol: Static GSIS

-

Islet Isolation and Culture : Isolate pancreatic islets from rodents (e.g., mice or rats) using collagenase digestion. Culture the isolated islets overnight in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and 11.1 mM glucose) at 37°C in a 5% CO2 incubator to allow for recovery.

-

Pre-incubation : Hand-pick islets of similar size and transfer batches of 10-15 islets into individual wells of a 24-well plate. Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.

-

Incubation :

-

Remove the pre-incubation buffer and add fresh KRB buffer with the experimental conditions.

-

Basal Secretion : Low glucose (2.8 mM).

-

Stimulated Secretion : High glucose (16.7 mM).

-

Test Conditions : Low or high glucose with varying concentrations of this compound.

-

Include a vehicle control for this compound.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection : After incubation, carefully collect the supernatant from each well. Store at -20°C until insulin measurement.

-

Insulin Content : Lyse the islets in each well using an acid-ethanol solution to extract the total insulin content.

-

Insulin Measurement : Quantify the insulin concentration in the supernatant and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis : Express the secreted insulin as a percentage of the total insulin content for each well. This normalization accounts for slight variations in islet numbers.

Data Presentation

| Treatment Group | Glucose (mM) | This compound (nM) | Insulin Secreted (% of total content) | Stimulation Index (fold over basal) |

| Basal | 2.8 | 0 (Vehicle) | 1.0 | |

| Stimulated | 16.7 | 0 (Vehicle) | ||

| Test 1 | 2.8 | 10 | ||

| Test 2 | 2.8 | 100 | ||

| Test 3 | 16.7 | 10 | ||

| Test 4 | 16.7 | 100 |

Islet Perifusion Assay

The perifusion assay provides a dynamic measure of insulin secretion, allowing for the characterization of the biphasic insulin release pattern.

Experimental Workflow

Protocol: Islet Perifusion

-

Islet Preparation : Isolate and culture islets as described for the static GSIS assay.

-

System Setup :

-

Set up a perifusion system with a water bath to maintain the temperature at 37°C.

-

Load 100-200 islets into each perifusion chamber.

-

-

Equilibration : Perifuse the islets with KRB buffer containing low glucose (e.g., 2.8 mM) for 30-60 minutes to establish a stable basal insulin secretion rate.

-

Stimulation Protocol :

-

Collect fractions at regular intervals (e.g., every 1-3 minutes).

-

A typical stimulation sequence would be:

-

0-10 min : Low glucose (basal).

-

10-30 min : High glucose (16.7 mM) to observe the first and second phases of insulin release.

-

30-45 min : Low glucose (return to basal).

-

45-65 min : High glucose + this compound (to test potentiation).

-

65-80 min : High glucose + KCl (depolarization control to assess islet viability).

-

-

-

Insulin Measurement : Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

-

Data Analysis : Plot the insulin concentration against time to visualize the secretion profile. Calculate the area under the curve (AUC) for the first and second phases of insulin secretion for each condition.

Data Presentation

| Condition | First Phase Insulin Release (AUC) | Second Phase Insulin Release (AUC) |

| High Glucose (Vehicle) | ||

| High Glucose + 10 nM this compound | ||

| High Glucose + 100 nM this compound |

In Vivo Assessment of Glucose Homeostasis

In vivo studies are essential to understand the effect of this compound on glucose metabolism in the context of a whole organism.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load, which is dependent on insulin secretion and sensitivity.

Experimental Workflow

Protocol: OGTT

-

Animal Preparation :

-

Use an appropriate rodent model (e.g., C57BL/6 mice).

-

Fast the animals overnight (16-18 hours) with free access to water.

-

-

Compound Administration : Administer this compound or a vehicle control via oral gavage or another appropriate route at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

-

OGTT Procedure :

-

Take a baseline blood sample from the tail vein to measure blood glucose at t=0.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels using a glucometer.

-

For insulin measurements, collect additional blood at key time points (e.g., 0, 15, 30 minutes) into EDTA-coated tubes, centrifuge to obtain plasma, and store at -80°C for subsequent insulin ELISA.

-

-

Data Analysis :

-

Plot the mean blood glucose concentration at each time point for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Plot plasma insulin levels at the measured time points.

-

Data Presentation

Table 3: Blood Glucose Levels During OGTT

| Time (min) | Vehicle + Glucose (mg/dL) | This compound + Glucose (mg/dL) |

| 0 | ||

| 15 | ||

| 30 | ||

| 60 | ||

| 90 | ||

| 120 | ||

| AUC |

Table 4: Plasma Insulin Levels During OGTT

| Time (min) | Vehicle + Glucose (ng/mL) | This compound + Glucose (ng/mL) |

| 0 | ||

| 15 | ||

| 30 |

References

- 1. GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Regulation of insulin secretion [reactome.org]

Application Notes and Protocols for LAS 30538 in Blood Pressure Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS 30538, identified as 1-[2-(2,6-dimethylphenoxy)ethyl]-alpha,alpha-bis-(p-fluorphenyl)-4-piperidine methanol, is a potent and vascularly selective L-type calcium channel blocker.[1] Preclinical studies have demonstrated its significant vasodilator effects and its potential as an antihypertensive agent. This document provides detailed application notes and protocols for the investigation of this compound in blood pressure studies, based on available preclinical data.

Disclaimer: The detailed experimental protocols provided herein are based on the abstract of the primary research article and general laboratory methods, as the full-text publication could not be accessed. Specific parameters and reagents may need to be optimized based on individual laboratory conditions and further available literature.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Model System | Value | Administration Route |

| IC50 (Vasorelaxant Activity) | Rat Perfused Hindlimb (contracted with 80 mM K+) | 40 nM | - |

| ED30 (Systolic Blood Pressure Reduction) | Conscious Spontaneously Hypertensive Rats | 11 mg/kg | Oral |

| ED50 (Inhibition of Vasoconstriction by B-HT 933) | Pithed Rats | 4 mg/kg | Oral |

| ED50 (Inhibition of Vasoconstriction by Bay K8644) | Pithed Rats | 1.3 mg/kg | Intravenous |

Signaling Pathway

This compound exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Vasorelaxant Activity in Rat Perfused Hindlimb